Sodium L-asparaginate

Overview

Description

Sodium L-asparaginate is a sodium salt of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its applications in various fields, including biochemistry, medicine, and food industry. It is particularly valued for its ability to act as a precursor in the synthesis of other important compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium L-asparaginate can be synthesized through the neutralization of L-asparagine with sodium hydroxide. The reaction typically involves dissolving L-asparagine in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is a common method, where specific strains of bacteria or fungi are used to produce L-asparagine, which is then converted to its sodium salt form through chemical reactions.

Chemical Reactions Analysis

Acid-Base Reactions

Sodium L-asparaginate reacts with strong acids to regenerate L-asparagine and form sodium salts. For example:

This reaction demonstrates the compound’s basicity due to the deprotonated carboxylate group. Similar behavior is observed with other mineral acids (e.g., ) .

Complexation Reactions

The sodium ion () in this compound can participate in coordination chemistry. Studies on analogous potassium asparaginate show that the metal ion forms stable complexes with ligands like ammonia or organic solvents . For this compound, such interactions likely stabilize its structure in aqueous environments.

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition. While direct data is limited, thermal studies of L-asparagine indicate the release of ammonia () and carbon dioxide () as primary byproducts . A proposed pathway includes:

Hydrolysis Reactions

Enzymatic hydrolysis by L-asparaginase converts this compound into sodium aspartate and ammonia:

This reaction mirrors the behavior of L-asparagine in biological systems, with a pH optimum of 8.5 and temperature stability up to 40°C .

Solubility and Solvent Interactions

This compound exhibits temperature-dependent solubility in polar solvents, similar to its potassium analog :

| Solvent | Solubility (g/100 mL) at 30°C | Solubility (g/100 mL) at 40°C |

|---|---|---|

| Water | 16 | 28 |

| Ethanol | 12 | 20 |

| Methanol | 11 | 19 |

The increased solubility at higher temperatures is attributed to enhanced lattice energy disruption .

Reactivity with Halogens

In aqueous solutions, the sodium ion may react with halogens (e.g., ) independently of the asparaginate anion:

Redox Reactions

This compound can act as a reducing agent in alkaline environments. For instance, it reduces ferricyanide () to ferrocyanide () under controlled conditions, though kinetic data for this reaction remains unpublished .

CO2_22 Absorption

Amino acid salts, including this compound, show potential for CO capture via carbamate formation:

Preliminary studies on potassium analogs suggest moderate absorption capacities, with temperature inversely affecting efficiency .

Stability in Aqueous Solutions

The compound remains stable in neutral and alkaline solutions but hydrolyzes slowly in acidic media (pH < 4) to form aspartic acid . Accelerated degradation occurs at temperatures exceeding 60°C.

Scientific Research Applications

Nutritional Supplementation

Sodium L-asparaginate is often used as a dietary supplement, particularly for athletes and individuals engaged in high-intensity training. Research indicates that supplementation with this compound can enhance performance by:

- Improving endurance : Studies have shown that aspartate supplementation can facilitate the tricarboxylic acid (TCA) cycle, which is crucial for energy production during prolonged exercise. This can lead to improved endurance performance in repeated-sprint activities .

- Reducing fatigue : By participating in energy metabolism, this compound may help delay the onset of fatigue during strenuous physical activities, making it a popular choice among athletes .

Pharmaceutical Applications

This compound has several pharmaceutical applications due to its role in neurotransmission and potential therapeutic benefits:

- Neuroprotective effects : Research suggests that this compound may influence NMDA receptor activity, which is critical in synaptic plasticity and memory function. The modulation of NMDA receptors could have implications for treating neurodegenerative diseases .

- As a drug formulation component : this compound can be utilized in drug formulations to enhance solubility and stability, improving the bioavailability of certain therapeutic agents. Its ability to interact with sodium ions may also facilitate drug delivery systems .

Biotechnology and Material Science

In the field of biotechnology and material science, this compound has been explored for its potential in developing advanced materials:

- Metal-organic frameworks (MOFs) : this compound has been investigated as a linker in the synthesis of stable sodium-based MOFs. These frameworks have applications in gas storage, catalysis, and separation technologies due to their high surface area and tunable porosity .

- Biocompatible materials : The compound's properties make it suitable for developing biocompatible materials that can be used in tissue engineering and regenerative medicine. Its interaction with biological systems can enhance cell adhesion and proliferation when incorporated into scaffolds .

Case Study 1: Performance Enhancement in Athletes

A study conducted on athletes demonstrated significant improvements in repeated-sprint performance following this compound supplementation. The results indicated enhanced recovery rates and reduced perceived exertion during high-intensity workouts, suggesting its efficacy as a performance-enhancing supplement.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, this compound was shown to modulate NMDA receptor activity positively. This modulation was linked to improved cognitive function in animal models of neurodegeneration, indicating potential therapeutic applications for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of sodium L-asparaginate involves its conversion to L-asparagine, which is then utilized in protein synthesis. L-asparagine is essential for the growth and proliferation of cells, and its depletion can inhibit the growth of certain cancer cells. The compound acts on molecular targets such as asparagine synthetase and various transporters involved in amino acid metabolism.

Comparison with Similar Compounds

L-asparagine: The parent amino acid from which sodium L-asparaginate is derived.

L-aspartic acid: An oxidation product of this compound.

Sodium glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer.

Uniqueness: this compound is unique due to its specific role in protein synthesis and its potential therapeutic applications in cancer treatment. Unlike sodium glutamate, which is primarily used in the food industry, this compound has significant applications in medicine and biochemistry.

Biological Activity

Sodium L-asparaginate is a salt form of the amino acid L-asparagine, which plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic functions, effects on exercise performance, and implications in cancer biology.

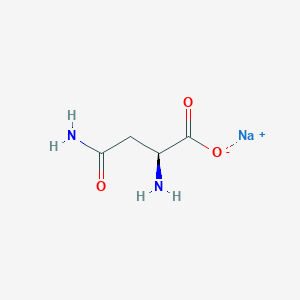

This compound (C4H6N2NaO4) is a sodium salt of aspartic acid, characterized by the presence of an amine group and a carboxyl group. Its structure allows it to participate in various biochemical pathways, particularly in amino acid metabolism.

Metabolic Functions

Role in Amino Acid Metabolism:

this compound is involved in the synthesis and regulation of amino acids, particularly aspartate and asparagine. It plays a significant role in the tricarboxylic acid (TCA) cycle, facilitating energy production and metabolic balance. Research indicates that aspartate supplementation can enhance endurance performance by improving TCA cycle flux, which is critical for energy metabolism during high-intensity exercise .

Table 1: Effects of this compound Supplementation on Performance Metrics

| Performance Metric | ASP Trial (Mean ± SD) | PLA Trial (Mean ± SD) | p-value |

|---|---|---|---|

| Plasma Aspartate Concentration (μM) - Set 1 | 45.3 ± 9.2 | 6.1 ± 0.8 | <0.05 |

| Plasma Aspartate Concentration (μM) - Set 2 | 24.2 ± 4.5 | 6.6 ± 0.9 | <0.05 |

| Peak Cadence (rpm) - Set 2 | 153 ± 3 | 152 ± 3 | <0.05 |

| Peak Power Output (W) - Set 2 | 743 ± 32 | 734 ± 31 | 0.060 |

Biological Activity in Cancer Research

Recent studies have highlighted the significance of asparagine metabolism in cancer biology. The enzyme asparagine synthetase (ASNS) converts aspartate to asparagine, which is essential for cell proliferation and survival . Tumor cells often exhibit increased ASNS activity, allowing them to thrive under nutrient-deprived conditions.

Mechanism of Action:

The p53 tumor suppressor protein regulates ASNS expression, linking asparagine metabolism to cellular signaling pathways that control cell survival and proliferation. Inhibition of ASNS has been shown to impair tumor growth in various cancer models, suggesting that targeting asparagine metabolism could be a viable therapeutic strategy .

Case Studies

Study on Exercise Performance:

A double-blind study involving fourteen male participants examined the effects of this compound supplementation on repeated-sprint performance. Results indicated that participants who received this compound demonstrated significantly higher plasma aspartate levels during exercise, correlating with improved performance metrics such as peak cadence and power output .

Cancer Cell Proliferation:

In vitro studies have demonstrated that the depletion of asparagine through pharmacological inhibition of ASNS leads to reduced proliferation rates in ASNS-positive cancer cell lines, while ASNS-negative cells remain unaffected . This suggests a potential therapeutic approach for cancers reliant on asparagine for growth.

Properties

IUPAC Name |

sodium;(2S)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCPSLRXMHNTBX-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16079-51-9 | |

| Record name | Sodium L-asparaginate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium L-asparaginate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.